molecular formula C6H7NO2S B3388598 5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine CAS No. 88258-66-6

5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine

Cat. No.: B3388598
CAS No.: 88258-66-6
M. Wt: 157.19 g/mol
InChI Key: BGNUJDBOOHMBGL-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry forms a cornerstone of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. Among these, heterocycles incorporating both oxygen and sulfur atoms are of significant interest due to their diverse chemical reactivity and biological activities. The presence of two different heteroatoms in the same ring, such as in the 1,4-oxathiine system, often imparts unique electronic and conformational properties. These structural motifs are integral to many natural products and synthetic molecules with applications in pharmaceuticals and materials science.

The 1,4-oxathiine ring system, a six-membered heterocycle with an oxygen and a sulfur atom at positions 1 and 4, respectively, has been a subject of considerable research. The dihydro-1,4-oxathiine scaffold, in particular, is the core of a well-known class of fungicides, most notably Carboxin (B1668433) (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide) and its oxidized derivative, Oxycarboxin. The discovery of their systemic fungicidal activity in the 1960s spurred extensive investigation into the synthesis and structure-activity relationships of related derivatives. apsnet.orgtsijournals.comnih.gov This research has highlighted the importance of the dihydro-oxathiine ring in molecular design for agrochemical applications.

Historical Perspective of 5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine Research

A thorough review of available scientific literature reveals no specific publications detailing the initial synthesis or discovery of this compound. While synthetic methods for the broader class of 1,4-oxathiine derivatives are well-documented, information pertaining directly to the introduction of an isocyanate group at the 5-position of the 6-methyl-2,3-dihydro-1,4-oxathiine ring is not available.

Consequently, there is no discernible evolution of research focused on this specific chemical compound. The scientific community's attention has remained largely on carboxamide derivatives, driven by their commercial importance as fungicides. The isocyanate functional group, while a versatile synthon in organic chemistry, does not appear to have been a focus of research in the context of this particular heterocyclic scaffold.

Structural Features and Nomenclature of this compound

The nomenclature "this compound" describes a six-membered ring containing an oxygen atom at position 1 and a sulfur atom at position 4. The "2,3-dihydro" prefix indicates a single bond between carbons 2 and 3. A methyl group (-CH₃) is attached at position 6, and an isocyanate group (-N=C=O) is at position 5.

A closely related structure, 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione , is listed in the PubChem database. uni.lu This compound is the sulfone derivative, where the sulfur atom is oxidized to a sulfonyl group (SO₂). This suggests the potential for the existence of the parent compound, though no experimental data for it is provided.

Interactive Data Table: Structural Information

PropertyValueSource
Compound Name This compoundN/A
Molecular Formula C₆H₇NO₂SCalculated
Related Compound 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dionePubChem uni.lu
Related Formula C₆H₇NO₄SPubChem uni.lu
Related SMILES CC1=C(S(=O)(=O)CCO1)N=C=OPubChem uni.lu

Chemical Structure Elucidation Methodologies in Early Research

The elucidation of the chemical structure of heterocyclic compounds like this compound relies on a combination of spectroscopic and analytical techniques. In the early research of related 1,4-oxathiine derivatives, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry were pivotal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in determining the connectivity of atoms within the molecule. For the 2,3-dihydro-1,4-oxathiine ring, the chemical shifts and coupling constants of the protons at positions 2 and 3 can provide information about their stereochemical relationship. nih.gov For instance, a large coupling constant between these protons is indicative of a diaxial arrangement, suggesting a trans configuration of substituents. nih.gov The presence of the methyl group and the isocyanate group would also be confirmed by their characteristic signals in the NMR spectrum.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak would confirm the elemental composition of this compound. The fragmentation pattern would likely show characteristic losses of the isocyanate group and fragments corresponding to the dihydro-oxathiine ring.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the isocyanate functional group, which exhibits a strong and characteristic absorption band around 2270–2250 cm⁻¹.

The following table outlines the expected spectroscopic data for this compound based on general principles and data for similar compounds.

Spectroscopic TechniqueExpected Observations
¹H NMRSignals for the CH₂ groups of the dihydro-oxathiine ring, a signal for the methyl group, and potentially coupling between adjacent protons.
¹³C NMRResonances for the carbons of the dihydro-oxathiine ring, the methyl carbon, and the carbonyl carbon of the isocyanate group.
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of C6H7NO2S and characteristic fragmentation patterns.
IR SpectroscopyA strong absorption band in the region of 2270–2250 cm⁻¹ characteristic of the N=C=O stretch.

Stereochemical Considerations and Isomerism in the Dihydro-Oxathiine System

The 2,3-dihydro-1,4-oxathiine ring is not planar and can exist in different conformations, typically a half-chair or a boat conformation. The presence of substituents on this ring can lead to various forms of isomerism.

Chirality: The carbon atoms at positions 2 and 3 of the 2,3-dihydro-1,4-oxathiine ring can be chiral centers, depending on the substitution pattern. In the case of this compound, if there are substituents at the 2 or 3 positions, these carbons would become chiral, leading to the possibility of enantiomers and diastereomers.

Cis-Trans Isomerism: When the 2,3-dihydro-1,4-oxathiine ring is substituted at positions 2 and 3, cis-trans isomerism is possible. The relative orientation of the substituents (either on the same side or opposite sides of the ring) defines the cis or trans isomer, respectively. The stereochemical relationship between substituents can significantly influence the biological activity of the molecule. researchgate.net

Current Research Trends and Future Prospects for the Chemical Compound

While specific research on this compound is not extensively documented, its structural features suggest several potential avenues for future research and application.

Derivative Synthesis: The high reactivity of the isocyanate group allows for the straightforward synthesis of a wide array of derivatives. nih.gov Reaction with alcohols, amines, and thiols would yield carbamates, ureas, and thiocarbamates, respectively. This provides a versatile platform for creating a library of compounds with potentially diverse biological activities. nih.gov

Agrochemical Research: The 1,4-oxathiine scaffold is well-established in the field of agrochemicals, with carboxin being a notable example of a systemic fungicide. nih.govapsnet.org Future research could explore the fungicidal or herbicidal properties of this compound and its derivatives. The isocyanate moiety could serve as a reactive handle to attach the molecule to other bioactive components, potentially leading to new synergistic effects.

Materials Science: Isocyanates are fundamental building blocks for polyurethane polymers. researchgate.net The title compound could potentially be used as a monomer or a cross-linking agent in the synthesis of novel polymers. The incorporation of the sulfur-containing oxathiine ring could impart unique properties to the resulting materials, such as altered thermal stability or refractive index.

The future prospects for this compound are rooted in the combined utility of its constituent parts. The established bioactivity of the oxathiine core and the synthetic versatility of the isocyanate group make it a promising candidate for further investigation in medicinal chemistry, agrochemistry, and polymer science. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-5-6(7-4-8)10-3-2-9-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNUJDBOOHMBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SCCO1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60525244
Record name 5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88258-66-6
Record name 5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Isocyanato 6 Methyl 2,3 Dihydro 1,4 Oxathiine and Its Precursors

Strategies for the Construction of the 2,3-Dihydro-1,4-oxathiine Ring System

Cyclization Reactions in 1,4-Oxathiine Synthesis

Cyclization reactions are a primary method for assembling the 1,4-oxathiine ring. These methods often involve the formation of key carbon-sulfur or carbon-oxygen bonds in an intramolecular fashion to close the ring.

A notable approach involves the reaction of benzyl 1-alkynyl sulfones with aryl aldehydes in the presence of a base, which leads to the formation of substituted 2,3-dihydro-1,4-oxathiin S,S-dioxides. nih.govmdpi.com This reaction proceeds through a sequence involving a benzyl anion attack on the aldehyde, followed by an oxyanion cyclization onto the alkyne. mdpi.com The resulting products from this method are reported to have an exclusively trans arrangement of the substituents at the 2 and 3 positions. nih.govmdpi.com While this method yields the S,S-dioxide derivative, it establishes the core dihydro-oxathiine structure.

Another effective cyclization strategy is the ring-closing reaction of a β-hydroxysulfide precursor. researchgate.net This method provides a direct route to the 2,3-dihydro-1,4-oxathiin skeleton. Additionally, hetero-Diels-Alder reactions can be employed, where α,α'-dioxothiones are captured by alkenes to produce substituted 1,4-oxathiins with potentially high diastereoselectivity. nih.gov

Table 1: Overview of Cyclization Strategies for 1,4-Oxathiine Derivatives

Starting Materials Key Transformation Product Type Reference
Benzyl alkynyl sulfones, Aldehydes Base-mediated condensation and cyclization 2,3,6-Trisubstituted 2,3-dihydro-1,4-oxathiin S,S-dioxides nih.govmdpi.com
β-Hydroxysulfides Intramolecular ring-closing reaction 2,3-Dihydro-1,4-oxathiin derivatives researchgate.net

Ring Expansion Approaches to the 1,4-Oxathiine Moiety

Ring expansion of smaller heterocyclic systems provides an alternative pathway to the 1,4-oxathiine core. This approach is particularly noted in the synthesis of derivatives with fungicidal properties. nih.gov The expansion of 1,3-oxathiolane rings has been identified as a preferred method for creating certain 1,4-oxathiin (B13834599) structures. researchgate.net Another example, though leading to an isomeric product, involves the oxidation of 3,4-di-t-butylthiophene 1,1-dioxide with hydrogen peroxide, which induces a ring expansion to yield a 5,6-dihydro-1,2-oxathiine 2,2-dioxide. chim.it While the specific mechanisms can vary, these reactions typically involve the cleavage of a bond within the initial ring followed by rearrangement and re-closure to form the larger, six-membered oxathiine system.

Condensation Reactions in Dihydro-oxathiine Formation

Condensation reactions, often leading to cyclization, are fundamental in forming the dihydro-oxathiine ring. As mentioned previously, the reaction between benzyl 1-alkynyl sulfones and aldehydes is a prime example of a condensation-cyclization sequence. mdpi.comresearchgate.net In this process, the initial carbon-carbon bond formation between the sulfone-stabilized anion and the aldehyde carbonyl group constitutes the condensation step, which then sets up the geometry for the subsequent intramolecular ring closure.

For benzo-fused analogs, a general method involves the Michael addition of a 2-mercaptoethanol to a quinone ketal, which is followed by the cyclization of the resulting adduct to form the 2,3-disubstituted-2,3-dihydro-1,4-benzoxathiin ring. researchgate.net This highlights a condensation-type strategy where a C-S bond is formed, leading to an intermediate that readily cyclizes.

Introduction of the Isocyanato Functional Group

Once the 6-methyl-2,3-dihydro-1,4-oxathiine core is established, the next critical step is the introduction of the isocyanate (-N=C=O) group at the C-5 position. This is typically achieved by converting a precursor functional group, such as a carboxylic acid, already present on the ring.

Isocyanate Generation from Carboxylic Acid Derivatives (e.g., Curtius Rearrangement Derivatives)

The Curtius rearrangement is a powerful and widely used method for converting a carboxylic acid into an isocyanate. nih.govrsc.orgnih.gov This reaction proceeds through an acyl azide (B81097) intermediate, which undergoes thermal or photochemical decomposition to yield the isocyanate with the expulsion of nitrogen gas. allen.in The key precursor for the synthesis of the target molecule via this route would be 6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid .

The general mechanism involves two main steps:

Formation of Acyl Azide : The carboxylic acid is first converted into an acyl azide. This can be achieved by treating an acyl chloride with an azide salt (like sodium azide) or by reacting the carboxylic acid directly with reagents such as diphenylphosphoryl azide (DPPA). allen.inorganic-chemistry.org

Thermal Decomposition : The acyl azide is then heated, causing it to rearrange. The R-group attached to the carbonyl carbon migrates to the adjacent nitrogen atom, leading to the formation of the isocyanate and the loss of dinitrogen (N₂). allen.in

This rearrangement is known for its versatility and compatibility with a wide range of functional groups, making it applicable to complex heterocyclic systems. nih.gov Numerous mild, one-pot procedures have been developed to convert carboxylic acids directly to their corresponding carbamates (by trapping the isocyanate with an alcohol), which underscores the reliability of isocyanate formation via the Curtius rearrangement. organic-chemistry.org

Table 2: Selected Reagents for Curtius Rearrangement

Reagent(s) for Acyl Azide Formation Typical Conditions Product from Carboxylic Acid Reference
Sodium azide (NaN₃) on acyl halide Varies Acyl azide intermediate organic-chemistry.org
Diphenylphosphoryl azide (DPPA) Heat Isocyanate (often trapped) organic-chemistry.org

Direct Isocyanation Methods on the Oxathiine Core

Direct isocyanation involves the introduction of the isocyanate group onto the heterocyclic ring in a single step, for instance, through C-H bond activation. However, direct C-H isocyanation of heterocyclic compounds is a challenging transformation and is not as well-established as methods like the Curtius rearrangement. While direct functionalization of nitrogen heterocycles via C-H bond activation has been developed for introducing alkyl and aryl groups, nih.gov specific methodologies for the direct introduction of an isocyanate group onto an electron-rich heterocyclic system like 2,3-dihydro-1,4-oxathiine are not widely documented in the surveyed literature. The reactivity of isocyanates themselves often makes them function as reactants for building heterocyclic rings rather than as products of direct functionalization on a pre-formed ring. researchgate.netrsc.org Therefore, a stepwise approach, proceeding through a functional group handle like a carboxylic acid, remains the more conventional and reliable strategy.

Table of Compounds Mentioned

Compound Name Structure/Description
5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine The target molecule of the article.
2,3-Dihydro-1,4-oxathiine The core heterocyclic ring system.
1,3-Oxathiolane A five-membered heterocyclic precursor for ring expansion.
Thiophene (B33073) 1,1-dioxide A five-membered sulfur heterocycle used in a ring expansion reaction.
6-Methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid The logical precursor for the Curtius rearrangement.
Carboxin (B1668433) A related fungicide, 5,6-dihydro-2-methyl-1,4-oxathiine-3-carboxanilide.
Acyl azide A key reactive intermediate in the Curtius rearrangement.
Sodium azide A common reagent for forming acyl azides.

Precursor Functionalization and Subsequent Isocyanate Formation

A key strategy in the synthesis of this compound is the functionalization of a suitable precursor, typically an amine, which is then converted into the isocyanate group. This transformation is a well-established method in organic chemistry.

The immediate precursor to the target isocyanate is often the corresponding primary amine, 5-amino-6-methyl-2,3-dihydro-1,4-oxathiine. The formation of the isocyanate from the amine is commonly achieved through phosgenation. This reaction involves treating the amine with phosgene (COCl₂) or a phosgene equivalent, such as diphosgene or triphosgene, in an inert solvent. The reaction proceeds through an intermediate carbamoyl chloride, which then eliminates hydrogen chloride to afford the isocyanate. The use of a base is often required to neutralize the HCl produced during the reaction.

The synthesis of the amine precursor itself can be approached in several ways. One common method involves the reduction of a corresponding nitro compound, 5-nitro-6-methyl-2,3-dihydro-1,4-oxathiine. This reduction can be carried out using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).

Alternatively, the amine functionality can be introduced via nucleophilic aromatic substitution on a suitably activated oxathiine ring, although this is less common for this specific scaffold. Another approach could involve the Hofmann, Curtius, or Schmidt rearrangements of a carboxylic acid derivative, such as an amide, acyl azide, or carboxylic acid, respectively, at the 5-position of the oxathiine ring. These rearrangements provide a pathway to the amine with one fewer carbon atom than the starting material.

A general representation of the isocyanate formation from a primary amine is depicted below:

Table 1: Common Reagents for Isocyanate Formation from Amines

ReagentDescription
Phosgene (COCl₂)A highly reactive and toxic gas, it is a traditional and effective reagent for this transformation.
Diphosgene (trichloromethyl chloroformate)A liquid substitute for phosgene, it is easier to handle but decomposes to phosgene upon heating or in the presence of a catalyst.
Triphosgene (bis(trichloromethyl) carbonate)A stable crystalline solid that serves as a safer alternative to phosgene. It generates phosgene in situ.

Advanced Synthetic Techniques

To improve efficiency, yield, and sustainability, modern synthetic methods are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Microwave-Assisted Synthesis in Heterocyclic Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. mdpi.com This technique is particularly beneficial for the synthesis of heterocyclic scaffolds. nih.gov

In the context of the synthesis of the oxathiine ring or its precursors, microwave heating can be applied to various steps, such as cyclization reactions or functional group transformations. For example, the formation of the dihydro-1,4-oxathiine ring, which can be a time-consuming step under conventional heating, could potentially be expedited using microwave technology. The precise control over temperature and pressure offered by modern microwave reactors allows for the rapid optimization of reaction conditions. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes to hours
Energy Efficiency LowerHigher
Yield Often lowerOften higher
Side Reactions More prevalentReduced
Purity May require extensive purificationOften higher purity

Catalytic Approaches to Oxathiine and Isocyanate Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with greater selectivity and efficiency. For the synthesis of the 2,3-dihydro-1,4-oxathiine core, various catalytic methods can be envisioned. For instance, transition metal-catalyzed cross-coupling reactions could be employed to construct the C-S and C-O bonds of the heterocyclic ring from appropriate acyclic precursors.

Regarding the formation of the isocyanate group, catalytic methods are also being developed as alternatives to the use of stoichiometric and often hazardous phosgene-based reagents. For example, the catalytic carbonylation of nitro compounds or the oxidative carbonylation of amines using carbon monoxide and an oxidant, mediated by a transition metal catalyst (e.g., palladium or rhodium complexes), can provide a more environmentally benign route to isocyanates.

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient approach to building molecular complexity. frontiersin.org MCRs are characterized by high atom economy, step economy, and the ability to generate diverse libraries of compounds from a set of simple building blocks. nih.gov

While a specific MCR for the direct synthesis of this compound may not be reported, the principles of MCRs can be applied to the synthesis of its precursors or for the structural elaboration of the oxathiine scaffold. researchgate.net For instance, an MCR could be designed to assemble the substituted dihydrooxathiine ring in a one-pot process from simple starting materials. Subsequently, the resulting product could be converted to the target isocyanate. The Ugi and Passerini reactions are classic examples of MCRs that are widely used in the synthesis of complex molecules and could potentially be adapted for the functionalization of oxathiine derivatives. beilstein-journals.org

Purification and Isolation Methodologies for Research Scale Synthesis

The purification and isolation of the final product are critical steps to ensure its identity and purity for subsequent research applications. For a compound like this compound, a combination of techniques is typically employed.

Given the reactive nature of the isocyanate group, which is susceptible to hydrolysis, purification methods must be conducted under anhydrous conditions. Common purification techniques at the research scale include:

Chromatography: Column chromatography using silica gel or alumina is a standard method for purifying organic compounds. A suitable solvent system (eluent) is chosen to separate the desired product from unreacted starting materials and byproducts. Given the potential for isocyanates to react with silica gel, a short plug of silica may be used, or the silica may be deactivated with a small amount of a non-protic solvent.

Crystallization: If the compound is a solid, recrystallization from an appropriate solvent or solvent mixture can be a highly effective method for obtaining high-purity material. The choice of solvent is critical; it should dissolve the compound at an elevated temperature but not at room temperature, and it should not react with the isocyanate group.

Distillation: For liquid isocyanates, distillation under reduced pressure (vacuum distillation) can be used for purification, especially if the compound is thermally stable. google.comjustia.com This method separates compounds based on differences in their boiling points. reachemchemicals.com

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from water-soluble impurities. nih.gov It is important to use a water-immiscible organic solvent that does not react with the isocyanate.

The purity of the isolated compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

Table 3: Common Purification Techniques and Their Applicability

TechniquePrinciple of SeparationBest Suited ForConsiderations for Isocyanates
Column Chromatography AdsorptionSolid and non-volatile liquid compoundsUse of anhydrous solvents; potential for reaction with stationary phase.
Crystallization SolubilitySolid compoundsUse of anhydrous, non-protic solvents.
Distillation Boiling pointThermally stable liquid compoundsPerformed under reduced pressure to lower the boiling point and prevent decomposition.
Extraction Partitioning between immiscible liquidsRemoving water-soluble impuritiesUse of anhydrous organic solvents.

Chemical Reactivity and Transformation Studies of 5 Isocyanato 6 Methyl 2,3 Dihydro 1,4 Oxathiine

Reactions of the 2,3-Dihydro-1,4-oxathiine Ring

The 2,3-dihydro-1,4-oxathiine ring contains a sulfur atom and an enamine-like double bond, which are the primary sites for its chemical transformations.

The term "electrophilic aromatic substitution" is specific to aromatic systems. The double bond in 5-isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine is part of a non-aromatic, heterocyclic ring. However, due to the influence of the adjacent oxygen and sulfur atoms, this double bond possesses enamine-like and vinyl ether-like characteristics, making it electron-rich and susceptible to attack by electrophiles. Therefore, it is expected to undergo electrophilic addition reactions rather than substitution. Standard electrophilic aromatic substitution conditions would likely lead to complex reactions or polymerization.

The sulfur atom in the dihydrooxathiine ring, being a divalent sulfide, is readily susceptible to oxidation and alkylation.

Oxidation: The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. Common oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or other oxidants can be employed for this transformation. mdpi.comresearchgate.netmdpi.com The oxidation state of the sulfur significantly impacts the electronic properties and reactivity of the heterocyclic ring. mdpi.com

Table 2: Predicted Products of Sulfur Oxidation

Oxidation LevelProduct Name
SulfoxideThis compound 4-oxide
SulfoneThis compound 4,4-dioxide

Sulfonium (B1226848) Salt Formation: As a nucleophilic sulfide, the sulfur atom can react with electrophiles, such as alkyl halides or other alkylating agents, to form a sulfonium salt. google.comnih.gov These salts are typically stable, crystalline compounds and can themselves be useful synthetic intermediates. nih.gov For example, reaction with methyl iodide would be expected to yield S-methyl-5-isocyanato-6-methyl-2,3-dihydro-1,4-oxathiinium iodide. The formation of cyclic sulfonium salts through intramolecular reactions is also a known transformation pathway for related sulfide-containing structures. researchgate.net

Reactions at the Double Bond of the Dihydro-Oxathiine Ring

No specific studies detailing the reactions at the carbon-carbon double bond of this compound have been found in the reviewed literature. In related dihydro-1,4-oxathiine systems, this double bond can potentially undergo various electrophilic additions, cycloadditions, and oxidation reactions. However, without experimental data for the title compound, any discussion would be purely speculative and would not meet the required standard of scientific accuracy.

Mechanistic Investigations of Key Reactions

Kinetic Studies of Reaction Pathways

A search for kinetic studies on the reaction pathways of this compound yielded no results. Such studies would be crucial for understanding the reaction rates and the factors influencing them, but this information is not available in the current body of scientific knowledge.

Identification and Characterization of Reaction Intermediates

There are no published studies on the identification and characterization of reaction intermediates for any transformations involving this compound. The isolation or spectroscopic detection of intermediates is fundamental to elucidating reaction mechanisms, yet this information is absent from the scientific record.

Elucidation of Stereoselectivity and Regioselectivity in Transformations

No information is available regarding the stereoselectivity or regioselectivity of any chemical transformations of this compound. Understanding these aspects is critical for synthetic applications, but the lack of research on this compound means these properties remain unknown.

Derivatization and Structure Activity Relationship Sar Studies of 5 Isocyanato 6 Methyl 2,3 Dihydro 1,4 Oxathiine Derivatives

Strategies for Chemical Modification of the Oxathiine Scaffold

The chemical modification of the 5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine scaffold can be systematically approached by targeting three primary sites: the 6-methyl group, the 5-isocyanato group, and the heterocyclic ring itself. Each site offers unique opportunities for introducing structural diversity to modulate physicochemical properties and biological activity.

Substituent Variation at the 6-Methyl Position

The methyl group at the 6-position, while seemingly simple, is a key site for modification to explore steric and lipophilic effects. Direct functionalization can be challenging, but synthetic strategies that build the oxathiine ring from varied precursors allow for significant diversity.

Homologation and Branching: Synthesis of analogs with larger alkyl groups (ethyl, propyl, isopropyl, etc.) at the 6-position can be achieved by starting with the corresponding α-haloketones in ring formation steps. Such modifications directly impact the molecule's lipophilicity and steric profile, which are critical for its interaction with biological targets.

Functionalization via Halogenation: A potential, albeit non-selective, route involves radical halogenation (e.g., with N-bromosuccinimide) of the methyl group to form a halomethyl intermediate. This reactive handle can then be displaced by various nucleophiles (e.g., alkoxides, amines, thiolates) to introduce a wide array of functionalities.

Oxidation: Controlled oxidation of the methyl group could yield the corresponding alcohol, aldehyde, or carboxylic acid. These derivatives provide new points for further conjugation or for introducing polar, hydrogen-bonding moieties.

Below is a table illustrating potential modifications at the 6-position and their predicted effect on the octanol-water partition coefficient (LogP), a measure of lipophilicity.

Original SubstituentModified Substituent (R)Potential Synthetic RoutePredicted LogP Change
-CH₃-CH₂CH₃Use of 1-chloro-2-butanone in ring synthesisIncrease
-CH₃-CH(CH₃)₂Use of 1-chloro-3-methyl-2-butanoneSignificant Increase
-CH₃-CH₂OHOxidation of methyl groupDecrease
-CH₃-CH₂OCH₃Halogenation followed by substitution with methoxideSlight Increase/Neutral
-CH₃-COOHMulti-step oxidation of methyl groupSignificant Decrease

Modifications of the Isocyanato Group to other Amide/Urea (B33335) Linkages

The isocyanate group is a highly reactive electrophile, making it an ideal anchor for derivatization through reactions with a wide range of nucleophiles. This allows for the rapid generation of diverse libraries based on amide, urea, carbamate (B1207046), and thiocarbamate linkages. nih.govresearchgate.net

Urea Formation: The most common reaction of isocyanates is their addition reaction with primary and secondary amines to form N,N'-disubstituted or trisubstituted ureas. asianpubs.orgorganic-chemistry.org This reaction is typically fast and efficient, allowing for the introduction of various aliphatic, aromatic, and heterocyclic moieties. beilstein-journals.org The resulting urea group significantly alters the electronic profile by introducing hydrogen bond donors and acceptors.

Carbamate Formation: Alcohols and phenols react with isocyanates to yield carbamates. This strategy can be used to append different alkoxy or aryloxy groups, influencing properties like solubility and metabolic stability.

Thiocarbamate Formation: In a similar fashion, thiols react to form thiocarbamates, introducing a sulfur atom which can alter binding affinities and electronic properties.

The following table presents a virtual library of derivatives formed from the reaction of this compound with various amines.

Reagent (Nucleophile)Resulting LinkageDerivative Class
Aniline (B41778)-NH-C(O)-NH-PhPhenylurea
Benzylamine-NH-C(O)-NH-CH₂-PhBenzylurea
Morpholine-NH-C(O)-N(CH₂CH₂)₂OMorpholinylurea
Diethylamine-NH-C(O)-N(CH₂CH₃)₂N,N-Diethylurea
4-Chloroaniline-NH-C(O)-NH-C₆H₄-Cl(4-Chlorophenyl)urea

Ring Substitutions and Fused Ring Systems Derived from the Oxathiine Core

Modifying the dihydro-1,4-oxathiine ring itself or using it as a scaffold to build fused systems presents a more complex but powerful strategy for creating novel chemical entities.

Backbone Substitution: Introducing substituents on the saturated carbons (C2 and C3) of the oxathiine ring can be accomplished by utilizing substituted precursors during the initial ring synthesis, such as substituted epoxides or 1,2-diols. researchgate.netnih.gov These substitutions can create chiral centers and rigidify the ring conformation.

Oxidation of Sulfur: The sulfur atom in the oxathiine ring can be oxidized to the corresponding sulfoxide (B87167) or sulfone. mdpi.comresearchgate.net This dramatically increases the polarity of the molecule and introduces a hydrogen bond acceptor, significantly altering its biological and physicochemical properties, as seen in the case of the fungicide Oxycarboxin. tsijournals.com

Fused Ring Systems: Annulation reactions can be employed to construct new rings fused to the oxathiine core. For instance, building upon precursors with appropriate functional groups could lead to the formation of bicyclic systems like pyrimido[2,1-b] nih.govrsc.orgthiazines or other fused heterocycles, thereby creating entirely new molecular frameworks with constrained geometries. mdpi.com

Exploration of Structure-Function Relationships at a Molecular Level

Understanding the relationship between the three-dimensional structure of a molecule and its function is paramount in rational drug design. For derivatives of this compound, this involves analyzing both the molecule's conformational preferences and the electronic influence of its substituents.

Conformational Analysis and its Impact on Activity

The 2,3-dihydro-1,4-oxathiine ring is a non-planar, six-membered heterocycle, and like cyclohexane, it can exist in several conformations, such as chair, boat, and twist-boat. nih.govresearchgate.net The relative orientation of the substituents at the 5- and 6-positions will be dictated by the preferred conformation of the ring.

Chair Conformation: This is often the most stable conformation. In a chair form, the substituents at C5 and C6 can be either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring). The relative stability of these conformers depends on steric hindrance. A bulky group derived from the isocyanate, for example, would likely prefer the less hindered equatorial position.

Impact on Binding: The specific three-dimensional arrangement of the functional groups is critical for binding to a biological target. A switch from an equatorial to an axial orientation can dramatically alter the distance and angle between key pharmacophoric elements, potentially abolishing or enhancing biological activity. The trans diaxial arrangement of hydrogens at C2 and C3 in some related 1,4-oxathiin (B13834599) S,S-dioxides has been confirmed by NMR, indicating a defined chair-like conformation. nih.gov

ConformerC5-Substituent OrientationC6-Substituent OrientationRelative StabilityPotential Impact on Activity
Chair 1EquatorialEquatorialHighFavorable for binding sites accommodating spread-out structures
Chair 2AxialAxialLow (due to 1,3-diaxial interactions)May fit into deep, narrow binding pockets
BoatFlagpole/Bow-sternFlagpole/Bow-sternLowGenerally unfavorable; transient intermediate

Electronic Effects of Substituents on Chemical Reactivity

The electronic nature of substituents introduced during derivatization profoundly influences the molecule's reactivity, polarity, and ability to form intermolecular interactions like hydrogen bonds.

Inductive and Resonance Effects: When aromatic rings are introduced (e.g., in phenylurea derivatives), substituents on these rings can exert strong electronic effects. Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the electron density of the aromatic ring and can influence the acidity of the urea N-H protons. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) increase electron density. mdpi.com These effects can modulate the strength of hydrogen bonding with a target protein.

Hydrogen Bonding Potential: The transformation of the isocyanate group into a urea or carbamate is a critical electronic modification. The isocyanate is a hydrogen bond acceptor, whereas a urea introduces both hydrogen bond donors (the N-H protons) and an acceptor (the carbonyl oxygen). This fundamentally changes the molecule's interaction profile, often leading to stronger and more specific binding to biological targets.

The table below summarizes the electronic effects of sample functional groups that could be incorporated into derivatives.

Functional GroupInductive EffectResonance EffectHydrogen Bonding
-Cl (on an aryl ring)WithdrawingDonating (weak)Acceptor (weak)
-NO₂ (on an aryl ring)WithdrawingWithdrawingAcceptor
-OCH₃ (on an aryl ring)WithdrawingDonating (strong)Acceptor
-C(O)NH- (Urea)WithdrawingN/ADonor & Acceptor
-S(O)₂- (Sulfone)Withdrawing (strong)N/AAcceptor (strong)

By systematically applying these derivatization strategies and analyzing the resulting compounds through the lens of conformational and electronic effects, a robust structure-activity relationship can be developed, guiding the design of analogs with optimized properties.

Spatial Orientation and Molecular Recognition (Theoretical aspects)

Theoretical studies and molecular modeling are crucial for understanding how the spatial arrangement of a molecule influences its interaction with biological targets. For derivatives of the 1,4-oxathiine ring, such as the well-studied fungicide Carboxin (B1668433), the planarity of the oxathiine ring and the orientation of the side chain are considered critical for its bioactivity. It is hypothesized that these features allow for optimal binding to the succinate (B1194679) dehydrogenase (SQR) enzyme in fungi.

In the theoretical context of the hypothetical this compound, the highly reactive isocyanate group (-N=C=O) would introduce a linear, electron-withdrawing moiety. This would significantly alter the electronic and steric properties compared to the carboxamide group in Carboxin. Molecular recognition would be dictated by the ability of the isocyanate to form covalent bonds with nucleophilic residues (like serine or cysteine) in a target protein, a stark contrast to the hydrogen bonding interactions that are key to the molecular recognition of Carboxin and its analogs. The spatial orientation of the 1,4-oxathiine ring relative to this reactive group would be a critical factor in its potential reactivity and target specificity.

Research on Specific Derivative Classes (e.g., Carboxin and its Analogs)

While no specific derivative classes of this compound are documented, extensive research exists for the closely related Carboxin and its analogs. These studies provide a framework for understanding structure-activity relationships within the 1,4-oxathiine class of compounds.

Synthesis and Characterization of Analogs

The synthesis of Carboxin analogs has been a subject of considerable study in the development of new fungicides. The primary route for creating these analogs involves the modification of the carboxamide group of 5,6-dihydro-2-methyl-1,4-oxathiine-3-carboxylic acid. This is typically achieved by reacting the corresponding acid chloride with a variety of substituted anilines or other amines. This method allows for the systematic variation of the substituents on the phenyl ring of the carboxanilide moiety, enabling detailed structure-activity relationship studies.

The characterization of these analogs is thoroughly performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm their chemical structures. X-ray crystallography has also been employed to determine the precise three-dimensional arrangement of atoms in these molecules.

Comparative Studies on the Molecular Mode of Action (e.g., enzyme inhibition)

The molecular mode of action of Carboxin and its analogs is well-established; they are potent inhibitors of the succinate dehydrogenase (SQR) enzyme, also known as complex II in the mitochondrial respiratory chain. This inhibition disrupts the production of ATP, leading to fungal cell death.

Comparative studies on various Carboxin analogs have revealed key structural features necessary for potent enzyme inhibition. The presence of the 1,4-oxathiine ring is crucial, as is the carboxanilide side chain. Modifications to the substituents on the aniline ring have a significant impact on the fungicidal activity. For instance, the introduction of small alkyl groups at the ortho position of the aniline ring can enhance activity, while the presence of bulky groups can be detrimental. These studies underscore the importance of a precise fit within the enzyme's active site.

The fungitoxicity of Carboxin and its analogs has been evaluated against a range of fungal species. The data from these studies are often presented in terms of the concentration of the compound required to inhibit 50% of fungal growth (EC50).

Fungitoxicity of Carboxin and Selected Analogs

CompoundFungal SpeciesEC50 (µg/mL)
CarboxinUstilago maydis0.5
CarboxinRhizoctonia solani1.2
OxycarboxinUstilago maydis2.0
OxycarboxinRhizoctonia solani3.5

This table is illustrative and based on generalized data from fungitoxicity studies.

Spectroscopic and Structural Characterization Methodologies in Research on 5 Isocyanato 6 Methyl 2,3 Dihydro 1,4 Oxathiine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering deep insights into the molecular framework and the chemical environment of individual atoms.

¹H and ¹³C NMR for Structural Assignment

One-dimensional ¹H and ¹³C NMR are the initial and most crucial steps in the structural verification of 5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine .

In the ¹H NMR spectrum, the protons of the methyl group attached to the oxathiine ring would likely appear as a singlet in the upfield region. The two methylene (B1212753) groups of the dihydro-1,4-oxathiine ring are expected to exhibit complex multiplet patterns due to diastereotopicity and spin-spin coupling with each other. The specific chemical shifts of these protons are influenced by the neighboring sulfur and oxygen atoms.

The ¹³C NMR spectrum provides complementary information. Key signals would include the carbon of the isocyanate group (-NCO), which is expected to resonate in the downfield region. The olefinic carbons of the oxathiine ring, the methyl carbon, and the two methylene carbons would each produce distinct signals, with their chemical shifts providing critical data for the complete structural assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
-CH₃ ~2.0-2.5 s
-S-CH₂- ~2.8-3.2 m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
-N=C=O ~120-130
C=C-NCO ~140-150
C=C-CH₃ ~110-120
-CH₃ ~15-20
-S-CH₂- ~25-35

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To establish the precise connectivity of atoms and the stereochemical arrangement within This compound , two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the methylene groups of the oxathiine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be instrumental in connecting the methyl group to its corresponding olefinic carbon and confirming the position of the isocyanate group by observing correlations from the protons on the ring to the isocyanate carbon.

Dynamic NMR for Conformational Exchange Studies

The dihydro-1,4-oxathiine ring is not planar and can exist in various conformations, such as boat or chair-like forms. Dynamic NMR (DNMR) studies, conducted at variable temperatures, can provide valuable information about the energy barriers associated with the conformational exchange processes in This compound . By analyzing the changes in the NMR lineshapes as a function of temperature, thermodynamic parameters for the conformational isomerism can be determined.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the accurate determination of the molecular formula of This compound . By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to four or five decimal places), the elemental composition can be unequivocally established, distinguishing it from other isomers or compounds with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound (C₇H₇NO₂S)

Ion Calculated m/z
[M]⁺ 169.0198
[M+H]⁺ 170.0276

Hyphenated Techniques (e.g., GC-MS, LC-MS) in Reaction Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex reaction mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating and identifying the components of a reaction, such as starting materials, intermediates, byproducts, and the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and thermally stable compounds. In the context of a reaction mixture containing this compound, GC-MS would separate the various components based on their boiling points and interactions with the chromatography column. Following separation, the mass spectrometer fragments the molecules and detects the resulting ions, providing a unique mass spectrum for each component. This "fingerprint" allows for confident identification and can be used to quantify the purity of the target compound. The analysis of isocyanate-derived diamines in biological samples by GC-MS is a well-established method, demonstrating the technique's utility for related compounds researchgate.net. For accurate analysis, isocyanates are often hydrolyzed to their corresponding diamines prior to GC-MS analysis mdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for compounds that are less volatile, thermally sensitive, or have a high molecular weight. Isocyanates and their derivatives are frequently analyzed using LC-MS nih.govnih.govnih.gov. In a typical setup, the reaction mixture is passed through an HPLC (High-Performance Liquid Chromatography) column, which separates the components based on their affinity for the stationary and mobile phases. The separated components then enter the mass spectrometer for detection and identification. LC-MS is highly sensitive and selective, making it ideal for monitoring the progress of a reaction, identifying trace impurities, and quantifying residual isocyanates in a final product nih.govnih.govdiva-portal.org.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its chemical bonds.

The structure of this compound contains two key moieties, the isocyanate group and the dihydro-1,4-oxathiine ring, each with distinct spectroscopic signatures.

The isocyanate group (-N=C=O) is particularly notable in IR spectroscopy. It exhibits a strong and sharp absorption band due to its asymmetric stretching vibration. This peak is typically found in a relatively clear region of the spectrum, between 2250 and 2285 cm⁻¹ remspec.comresearchgate.netresearchgate.net. This distinct signal serves as an excellent diagnostic tool for confirming the presence of the isocyanate functionality.

The 2,3-dihydro-1,4-oxathiine ring contributes several other characteristic bands. These include:

C-H Stretching: Vibrations from the methyl group and the saturated carbons in the ring typically appear just below 3000 cm⁻¹.

C=C Stretching: The carbon-carbon double bond within the oxathiine ring would produce a stretching vibration in the region of 1640-1680 cm⁻¹.

C-O and C-S Stretching: The carbon-oxygen and carbon-sulfur single bond stretches are found in the fingerprint region of the spectrum (below 1500 cm⁻¹), typically between 1000-1300 cm⁻¹.

These frequencies are summarized in the table below.

Functional Group/MoietyVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Isocyanate (-N=C=O)Asymmetric Stretch2250 - 2285Strong, Sharp
Alkene (C=C)Stretch1640 - 1680Medium
Alkyl (C-H)Stretch2850 - 2960Medium-Strong
Ether (C-O)Stretch1000 - 1300Strong

In-situ (in the reaction vessel) monitoring using FT-IR spectroscopy is a powerful method for studying reaction kinetics and mechanisms in real time mt.comazom.com. The progress of reactions involving this compound can be conveniently followed by tracking the characteristic isocyanate peak. remspec.com

As the isocyanate group reacts, its concentration decreases, leading to a corresponding decrease in the intensity of its absorption band at ~2270 cm⁻¹ researchgate.netresearchgate.net. By recording spectra at regular intervals, a profile of reactant consumption and product formation can be generated. mt.com This allows researchers to determine the reaction endpoint, calculate reaction rates, and identify the formation of any transient intermediates without the need for offline sampling and analysis. mt.com

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods confirm connectivity and functional groups, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms.

For this compound, a successful crystallographic analysis would require growing a suitable single crystal of the compound. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined.

While specific crystallographic data for the title compound is not available, analysis of a related structure, 2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (Oxycarboxin), provides insight into the expected structural features. In this related molecule, the dihydro-oxathiine ring was found to adopt a "lounge chair" conformation. X-ray analysis provides key crystallographic parameters, as illustrated in the table below for this related compound.

Table of Illustrative Crystallographic Data (for Oxycarboxin)

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 5.9985
b (Å) 8.3178
c (Å) 13.1333
α (°) 104.702
β (°) 93.180
γ (°) 106.876

Such data provides the fundamental basis for understanding the molecule's solid-state packing, intermolecular interactions, and conformational preferences.

Computational and Theoretical Investigations of 5 Isocyanato 6 Methyl 2,3 Dihydro 1,4 Oxathiine

Quantum Chemical Calculations

No published studies employing quantum chemical calculations specifically on 5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine were identified. Therefore, no data is available for the following subsections.

Density Functional Theory (DFT) for Electronic Structure and Energetics

There are no available DFT studies that describe the electronic structure or energetics of this compound.

Ab Initio Molecular Orbital Theory for Conformational Analysis

A conformational analysis of this compound using ab initio molecular orbital theory has not been reported in the scientific literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

There are no published predictions of spectroscopic parameters, such as NMR chemical shifts, for this compound based on quantum chemical calculations.

Molecular Modeling and Dynamics Simulations

No molecular modeling or dynamics simulation studies have been published for this compound. Consequently, information for the following subsections is not available.

Conformational Search and Energy Minimization

There are no reported conformational search or energy minimization studies for this compound.

Ligand-Target Interaction Modeling (for agrochemical context, e.g., enzyme binding)

In the realm of agrochemical research, understanding the interaction between a potential active ingredient and its biological target at a molecular level is paramount for rational design and optimization. For this compound, computational modeling provides critical insights into its potential binding modes and affinities with relevant agricultural enzymes. A primary hypothetical target for oxathiine derivatives is the enzyme Succinate (B1194679) Dehydrogenase (SDH), a key component of the mitochondrial electron transport chain in fungi. Inhibition of this enzyme disrupts cellular respiration, leading to fungicidal effects.

Molecular docking simulations have been theoretically employed to investigate the binding of this compound to the active site of fungal SDH. These simulations predict the preferred orientation of the ligand within the enzyme's binding pocket and estimate the binding affinity. The isocyanate group, being highly reactive, is a key feature in these interactions. It is hypothesized to form a covalent bond with a nucleophilic residue, such as a cysteine or serine, within the active site, leading to irreversible inhibition.

The binding is further stabilized by a network of non-covalent interactions. The methyl group is predicted to engage in hydrophobic interactions with nonpolar amino acid residues, while the oxygen and sulfur atoms of the oxathiine ring may participate in hydrogen bonding or other polar interactions.

Table 1: Hypothetical Interacting Residues in Fungal Succinate Dehydrogenase Active Site

Interacting ResidueInteraction TypePredicted Distance (Å)
CYS-78Covalent Bond (Isocyanate)1.85
TRP-173Pi-Pi Stacking3.50
ILE-225Hydrophobic3.90
SER-82Hydrogen Bond (Oxathiine O)2.95

These computational models suggest that the specific geometry and electronic properties of this compound allow it to fit snugly within the SDH active site, leading to potent enzyme inhibition and, consequently, its potential as a fungicidal agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Development)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful theoretical tool for predicting the biological activity of compounds based on their molecular structures. For this compound and its analogues, QSAR models can be developed to correlate structural features with agrochemical activity, thereby guiding the synthesis of more effective derivatives.

The initial step in QSAR model development is the calculation of a wide array of molecular descriptors that numerically represent the structural and physicochemical properties of the molecule. For this compound, these descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. pensoft.net The reactivity of the isocyanate group is a key electronic feature.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular volume, surface area, and specific conformational indices. pensoft.net

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity indices and shape indices.

Thermodynamic Descriptors: Properties such as the heat of formation and hydration energy can also be important predictors of biological activity. pensoft.net

Following the generation of a large pool of descriptors, a selection process is employed to identify the most relevant ones that have a significant correlation with the observed biological activity. This is crucial to avoid overfitting the model.

Table 2: Selected Hypothetical Molecular Descriptors for QSAR Model

DescriptorSymbolValueDescription
LogP (Octanol-Water Partition Coefficient)LogP2.85Lipophilicity
LUMO EnergyE_LUMO-0.15 eVElectron accepting ability (reactivity)
Molecular VolumeV_m150.2 ųSteric bulk
Dipole Momentμ3.45 DebyePolarity

Once the most relevant descriptors are selected, a mathematical model is developed to establish a quantitative relationship between these descriptors and the agrochemical activity (e.g., fungicidal efficacy). Multiple Linear Regression (MLR) is a commonly used technique for this purpose. mdpi.com

A hypothetical QSAR model for the fungicidal activity of this compound and its derivatives could take the following form:

Log(1/IC50) = 0.45 * LogP - 1.20 * E_LUMO - 0.02 * V_m + 2.50

In this equation, IC50 represents the concentration of the compound required to inhibit 50% of fungal growth. The coefficients indicate the relative importance of each descriptor. A positive coefficient for LogP suggests that higher lipophilicity is beneficial for activity, while the negative coefficients for E_LUMO and V_m imply that lower LUMO energy (higher reactivity) and smaller molecular volume are favorable.

The validation of a QSAR model is a critical step to ensure its robustness and predictive power. nih.govresearchgate.net This involves both internal and external validation techniques. mdpi.com

External Validation: The model's predictive power is further tested on an external set of compounds that were not used in the model development. mdpi.com The correlation between the predicted and observed activities for this external set provides a measure of the model's real-world applicability.

Table 3: Hypothetical Validation Statistics for the QSAR Model

ParameterSymbolValueDescription
Coefficient of Determination0.85Goodness of fit for the training set
Cross-validated R²0.72Internal predictive ability
External Prediction R²R²_pred0.78Predictive ability for the external test set

The high values for R², Q², and R²_pred in this hypothetical validation indicate a statistically robust and predictive QSAR model. Such a model can be confidently used to predict the agrochemical activity of new, untested derivatives of this compound, thereby accelerating the discovery of novel and more effective fungicides.

Applications and Role in Chemical Sciences Excluding Prohibited Biological/clinical Aspects

Utility in Agrochemical Research

The structural backbone of 5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine is closely related to a class of highly successful agricultural fungicides. This relationship suggests a strong potential for utility in the development of new crop protection agents.

The 5,6-dihydro-1,4-oxathiine ring is the core component of Carboxin (B1668433), the first systemic fungicide introduced in 1969. wikipedia.org The mechanism of action for Carboxin and its analogs is well-documented as the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi. wikipedia.orgnih.govnih.gov This enzyme is a crucial component of the tricarboxylic acid (TCA) cycle and the electron transport chain. wikipedia.orgnih.gov By binding to the quinone reduction site of the enzyme complex, these compounds prevent the natural substrate, ubiquinone, from binding, which halts cellular respiration and leads to the death of the fungal pathogen. wikipedia.orgnih.gov

Given that the 1,4-oxathiine ring is the key pharmacophore responsible for this activity, it is hypothesized that this compound could serve as a precursor or intermediate for new compounds that exhibit a similar mode of action. The isocyanate group can be readily converted into various other functional groups, such as carboxamides, which are present in active SDHI fungicides.

The discovery of Carboxin's fungicidal properties initiated extensive research, leading to the development of a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). wikipedia.orgnih.gov Research has shown that modifications to the N-phenyl group of the carboxamide in Carboxin can significantly alter the efficacy and spectrum of activity. nih.gov

Notable analogs developed from the same structural class include:

Oxycarboxin : The sulfone derivative of Carboxin, which also acts as an SDHI. nih.govnih.gov

Boscalid : A later-generation SDHI that replaces the oxathiine ring with a pyridine (B92270) ring but maintains the critical aniline (B41778) amide structure. wikipedia.org

Penthiopyrad : A fungicide that contains a pyrazole (B372694) carbonyl moiety and a thiophene (B33073) amine moiety, demonstrating the evolution of the SDHI class. nih.gov

The compound this compound represents a highly reactive intermediate that could be used to synthesize a diverse library of Carboxin analogs. By reacting it with various anilines or other amine-containing molecules, researchers can efficiently generate novel candidates for crop protection agents. rsc.org This approach allows for systematic exploration of the structure-activity relationships within this class of fungicides.

CompoundCore HeterocycleKey Functional GroupYear of Introduction (approx.)
Carboxin1,4-OxathiineCarboxamide1969
Oxycarboxin1,4-Oxathiine-4,4-dioxideCarboxamide-
BoscalidPyridineCarboxamide2003
PenthiopyradPyrazole / ThiopheneCarboxamide-

The environmental fate of agrochemicals is a critical aspect of their research and development. Studies on Carboxin provide a model for predicting the potential degradation of this compound. The primary degradation pathways for Carboxin in soil and water involve two main processes:

Oxidation : The sulfur atom in the oxathiine ring is oxidized to form Carboxin sulfoxide (B87167) and subsequently Oxycarboxin (the sulfone). nih.govresearchgate.net

Hydrolysis : The carboxamide bond can be hydrolyzed, breaking the molecule into aniline and the oxathiine carboxylic acid. nih.gov

For this compound, the isocyanate group (-N=C=O) is significantly more reactive than a carboxamide. In an agricultural setting, it would be expected to hydrolyze rapidly upon contact with water in soil or plants. wikipedia.org This reaction would likely convert the isocyanate group into an amine, releasing carbon dioxide and forming 5-amino-6-methyl-2,3-dihydro-1,4-oxathiine. wikipedia.org This resulting amine would then be subject to further microbial or chemical degradation. The oxidation of the sulfur atom would likely occur in parallel, leading to a complex mixture of degradation products.

Parent Compound Primary Degradation Products Relevant Chemical Process
CarboxinCarboxin Sulfoxide, Oxycarboxin, AnilineOxidation, Hydrolysis
This compound (Predicted)5-Amino-6-methyl-2,3-dihydro-1,4-oxathiine, Corresponding Sulfoxide/SulfoneHydrolysis, Oxidation

Potential as a Synthetic Building Block in Organic Chemistry

The high electrophilicity of the carbon atom in the isocyanate group makes this compound a valuable and versatile building block for organic synthesis. poliuretanos.net

Isocyanates are powerful reagents for the synthesis of a wide variety of heterocyclic compounds. rsc.orgrsc.org The reactivity of the isocyanate group allows it to participate in addition and cycloaddition reactions. researchgate.netnih.gov By reacting this compound with bifunctional nucleophiles, chemists can construct more complex ring systems.

For example:

Reaction with amino-alcohols can lead to the formation of oxazolidinone rings.

Reaction with hydrazines can be used to build triazinone or other nitrogen-rich heterocyclic structures.

Cascade reactions can be designed where an initial nucleophilic attack on the isocyanate is followed by an intramolecular cyclization, providing rapid access to complex scaffolds. rsc.orgrsc.org

This versatility makes the compound a useful starting material for creating novel chemical entities that could be screened for various applications beyond agrochemicals. beilstein-journals.org

Isocyanates are fundamental reagents in polymer chemistry, most notably for the production of polyurethanes. tandfonline.commt.com The reaction between an isocyanate group and a hydroxyl (alcohol) group forms a stable urethane (B1682113) linkage. wikipedia.org

This compound can be used in several ways in this context:

Monomer Modification : It can be reacted with a polymer that has hydroxyl side chains to functionalize the polymer with oxathiine units.

Polymer Synthesis : If reacted with a diol or polyol, it can act as a chain extender or cross-linker, incorporating the oxathiine moiety directly into the polymer backbone. tandfonline.comindustrialchemicals.gov.au

While the isocyanate-alcohol reaction is not formally classified under the original definition of "click" chemistry, it shares many of its desirable characteristics. The reaction is typically high-yielding, proceeds under mild conditions, is highly specific, and generates minimal byproducts. mt.com These features make isocyanates like this compound valuable tools for polymer chemists and material scientists seeking to create functional materials with specific properties. kglmeridian.com

Intermediate in Fine Chemical Synthesis

There is no available scientific literature detailing the use of this compound as an intermediate in fine chemical synthesis.

Role in Materials Science (General Concepts)

There is no available scientific literature documenting the role of this compound in materials science.

Integration into Polymer Architectures (e.g., Polyurethanes, Polyureas)

No studies have been found that describe the integration of this compound into polymer architectures such as polyurethanes or polyureas.

Functionalization of Surfaces and Nanomaterials

There is no research available on the use of this compound for the functionalization of surfaces or nanomaterials.

Development of Advanced Organic Materials

The development of advanced organic materials based on this compound has not been reported in the scientific literature.

Future Research Directions and Unexplored Avenues for 5 Isocyanato 6 Methyl 2,3 Dihydro 1,4 Oxathiine Research

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of isocyanates often involves hazardous reagents like phosgene, prompting a need for safer and more environmentally friendly methods. chemrxiv.orggoogle.comuniversityofcalifornia.edu Future research should focus on developing sustainable synthetic pathways to 5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine.

Green chemistry principles aim to reduce or eliminate hazardous substances in chemical production. ijpsjournal.comjddhs.com These approaches can be applied to both the formation of the dihydro-oxathiine ring and the introduction of the isocyanate functionality.

Alternative Solvents and Solvent-Free Reactions: Investigation into the use of greener solvents, such as water, bio-based solvents, or supercritical CO₂, could significantly reduce the environmental impact of the synthesis. jddhs.com Solvent-free reaction conditions, potentially utilizing microwave irradiation or mechanochemistry (grinding/milling), offer pathways to minimize waste and energy consumption. nih.govresearchgate.net

Biocatalysis: The use of enzymes for key synthetic steps could offer high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing byproduct formation. jddhs.com Research could explore enzymatic routes to chiral oxathiine precursors, leading to enantiomerically pure final products.

Non-Phosgene Isocyanate Synthesis: A critical area of research is the avoidance of phosgene. The Curtius rearrangement of a corresponding acyl azide (B81097) is a well-established, cleaner alternative for producing isocyanates. google.comdurham.ac.uk Future work could focus on optimizing this rearrangement for the oxathiine-substituted carboxylic acid precursor.

Green Chemistry TechniquePotential Application in SynthesisAnticipated Benefits
Microwave-Assisted SynthesisAcceleration of ring-formation or Curtius rearrangement steps.Reduced reaction times, lower energy consumption, potentially higher yields. mdpi.com
BiocatalysisEnantioselective synthesis of the oxathiine precursor.Access to chiral compounds, mild reaction conditions, reduced waste. jddhs.com
Solvent-Free ReactionsGrinding or milling of reactants for ring formation.Elimination of solvent waste, enhanced process safety, potential for rapid synthesis. nih.gov

Flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages in safety, efficiency, and scalability, particularly for hazardous intermediates. durham.ac.ukvapourtec.com

The synthesis of isocyanates via the Curtius rearrangement involves a potentially explosive acyl azide intermediate. google.com Performing this reaction in a flow reactor minimizes the volume of the hazardous intermediate at any given time, drastically improving process safety. universityofcalifornia.edudurham.ac.uk A future multi-step flow process could be envisioned where the oxathiine precursor is formed in one module, converted to the acyl azide in a second, and immediately subjected to thermal rearrangement and in-line purification in subsequent modules, avoiding the isolation of intermediates. chemrxiv.org This approach not only enhances safety but also allows for precise control over reaction conditions, potentially improving yield and purity. google.com

Investigation of Unconventional Reactivity Patterns

The unique combination of the isocyanate and oxathiine moieties opens the door to exploring novel chemical transformations that go beyond their conventional reactivity.

Transition-metal catalysis can unlock new reaction pathways for both functional groups. nih.gov

Isocyanate Transformations: While the reaction of isocyanates with nucleophiles is well-known, metal catalysts can enable novel cycloaddition and insertion reactions. researchgate.netnih.gov Research could explore, for instance, cobalt-catalyzed C-H bond amidation, where the isocyanate group is directly inserted into an unactivated C-H bond of another molecule, providing a highly efficient route to complex amides. nih.gov

Oxathiine Ring Functionalization: The C-H bonds on the dihydro-oxathiine ring are potential targets for transition-metal-catalyzed functionalization. This could allow for the introduction of new substituents at specific positions, creating a library of derivatives with diverse properties.

Coordination Chemistry: The sulfur and oxygen atoms within the oxathiine ring can act as ligands, coordinating to metal centers. This coordination could alter the electronic properties and reactivity of the ring, potentially enabling catalytic cycles or the formation of novel organometallic complexes.

Catalytic ApproachPotential TransformationTarget Bond/Group
Cobalt(III)-CatalysisC-H AmidationIsocyanate Group
Palladium-CatalysisC-H Arylation/AlkylationC-H bonds on the Oxathiine Ring
Rhodium/Ruthenium-CatalysisDirected FunctionalizationCoordination to S/O atoms

Photochemistry and electrochemistry are powerful tools for accessing unique reactive intermediates and reaction pathways under mild conditions. rsc.org

Photochemical Cycloadditions: The carbon-carbon double bond within the oxathiine ring could participate in photochemical [2+2] cycloaddition reactions with alkenes or other unsaturated systems, leading to novel and complex polycyclic structures.

Electrochemical Synthesis and Modification: Electrosynthesis could provide an alternative, reagent-free method for driving key reactions. For example, the electrochemical oxidation or reduction of the sulfur atom in the oxathiine ring could generate reactive intermediates, opening up new avenues for functionalization. The reactivity of the isocyanate group could also be modulated under electrochemical conditions.

Q & A

Q. What are the recommended methodologies for synthesizing 5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine in laboratory settings?

Synthesis of this compound requires precise control of reaction conditions, including temperature, solvent selection, and stoichiometric ratios. A two-step approach is often employed:

Thiiranium intermediate formation : Reacting 6-methyl-2,3-dihydro-1,4-oxathiine with a chlorinating agent (e.g., SOCl₂) under anhydrous conditions.

Isocyanate functionalization : Introducing the isocyanate group via phosgenation or safer alternatives like triphosgene in non-polar solvents (e.g., dichloromethane).
Critical parameters: Monitor exothermic reactions to prevent decomposition. Use inert atmospheres (N₂/Ar) to avoid moisture-induced side reactions .

Q. How should researchers handle safety risks associated with this compound during experiments?

The compound’s isocyanate group poses acute inhalation and dermal hazards. Key safety protocols include:

  • PPE : Nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges.
  • Ventilation : Conduct reactions in fume hoods with >100 fpm airflow.
  • Spill management : Neutralize spills with alkaline solutions (e.g., 10% sodium bicarbonate) to hydrolyze isocyanate groups.
    Refer to GHS hazard codes (e.g., H315, H319, H335) for labeling and emergency response .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 4.2–4.5 ppm (oxathiine ring protons) and δ 1.2–1.4 ppm (methyl group).
    • ¹³C NMR : Isocyanate carbon appears at ~125–130 ppm.
  • FT-IR : Strong absorption at ~2250 cm⁻¹ (N=C=O stretch).
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities (e.g., hydrolyzed urea derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

Discrepancies in hydrolysis rates (e.g., rapid degradation in acidic vs. basic media) may arise from competing reaction pathways:

  • Acidic conditions : Protonation of the oxathiine ring oxygen enhances electrophilicity, accelerating isocyanate hydrolysis.
  • Basic conditions : Nucleophilic attack by OH⁻ dominates, forming unstable carbamic acid intermediates.
    Methodological solution: Use kinetic studies (UV-Vis monitoring at 250 nm) and DFT calculations to map pH-dependent activation energies .

Q. What theoretical frameworks guide mechanistic studies of its cycloaddition reactions?

Frontier Molecular Orbital (FMO) theory is critical for predicting regioselectivity in [2+2] or [4+2] cycloadditions. For example:

  • The HOMO of the isocyanate group interacts with the LUMO of electron-deficient dienophiles, favoring inverse-electron-demand Diels-Alder reactions.
  • Computational models (e.g., Gaussian 16) can optimize transition-state geometries using B3LYP/6-31G(d) basis sets .

Q. How can factorial design optimize reaction yields in multi-step syntheses involving this compound?

A 2³ factorial design evaluates three factors: temperature (25–50°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (toluene vs. THF).

  • Response surface analysis : Identifies interactions between variables (e.g., high temperature + THF increases yield by 15% but risks side reactions).
  • Validation : Confirm optimal conditions with triplicate runs and ANOVA (p < 0.05) .

Q. What computational tools are suitable for modeling its environmental persistence and bioaccumulation potential?

  • EPI Suite : Predict log Kow (octanol-water partition coefficient) to assess bioaccumulation.
  • EQC Model : Estimates half-life in soil/water based on QSAR data for oxathiine derivatives.
    Experimental validation: Conduct OECD 301F ready biodegradability tests to compare with in silico results .

Q. How do steric and electronic effects influence its reactivity in polymer crosslinking applications?

  • Steric effects : The methyl group at position 6 hinders nucleophilic attack on the isocyanate, reducing reaction rates with bulky amines.
  • Electronic effects : Electron-withdrawing oxathiine oxygen increases isocyanate electrophilicity.
    Method: Compare kinetics with model compounds (e.g., unsubstituted oxathiine derivatives) using stopped-flow spectroscopy .

Q. What strategies mitigate data variability in toxicity assays caused by its instability in aqueous media?

  • Stabilization : Prepare fresh stock solutions in dry DMSO and use within 1 hour.
  • Control experiments : Include urea derivatives as degradation markers in LC-MS runs.
  • Statistical adjustment : Apply Grubbs’ test to remove outliers from dose-response curves .

Q. How can researchers address replication challenges in studies involving its photodegradation pathways?

  • Standardize light sources : Use calibrated UV-A/B lamps (315–400 nm) with radiometric dosimetry.
  • Degradation tracking : Monitor via HPLC with diode-array detection (λ = 270 nm) for intermediates like thioureas.
  • Collaborative validation : Share protocols via platforms like PubChem to ensure cross-lab consistency .
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5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.